![molecular formula C19H22N2O B2806868 4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline CAS No. 2418726-30-2](/img/structure/B2806868.png)
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CPMA and is known for its unique chemical structure and properties. In
Mechanism of Action
The mechanism of action of CPMA is not fully understood. However, it is believed that CPMA induces apoptosis in cancer cells by activating the caspase pathway. CPMA may also inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
CPMA has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPMA induces apoptosis in cancer cells, inhibits bacterial growth, and inhibits the proliferation of human umbilical vein endothelial cells. In vivo studies have shown that CPMA has anticancer activity in mouse models.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPMA is its potential as a new cancer therapy. CPMA has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer drugs. Another advantage of CPMA is its antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, there are also limitations to using CPMA in lab experiments. CPMA is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, CPMA may have toxic effects on healthy cells, which could limit its therapeutic potential.
Future Directions
There are several future directions for research on CPMA. One direction is to further explore its potential as a new cancer therapy. More research is needed to fully understand the mechanism of action of CPMA and to develop new drugs based on its chemical structure. Another direction is to explore its potential as a new antibiotic. CPMA has been shown to have antimicrobial properties, and more research is needed to fully understand its potential as a new antibiotic. Finally, more research is needed to understand the potential toxic effects of CPMA on healthy cells and to develop strategies to mitigate these effects.
Synthesis Methods
CPMA is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of 1-(cyclopropylmethyl)aziridine, which is then reacted with 4-(bromomethyl)phenol to produce 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenol. This compound is then further reacted with aniline to produce CPMA.
Scientific Research Applications
CPMA has several potential applications in scientific research. One of the most promising applications is in the development of new cancer therapies. CPMA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer drugs. CPMA has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-4-16(5-3-1)20-17-8-10-19(11-9-17)22-14-18-13-21(18)12-15-6-7-15/h1-5,8-11,15,18,20H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBCQYGRFHEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium 4-((5-(5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonate](/img/structure/B2806786.png)
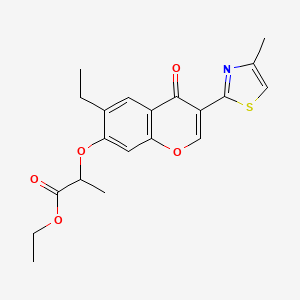
![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2806789.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2806790.png)
![methyl 4-{[(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2806791.png)
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbonitrile](/img/structure/B2806792.png)
![2-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2806793.png)
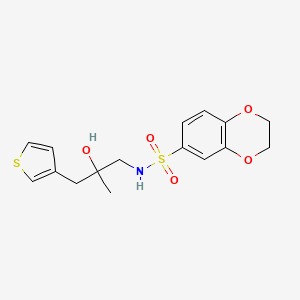
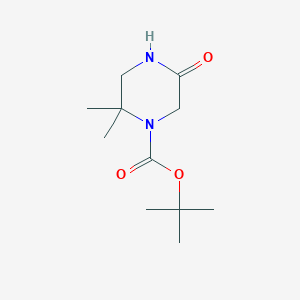
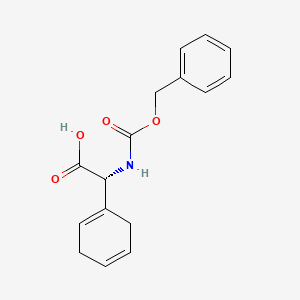
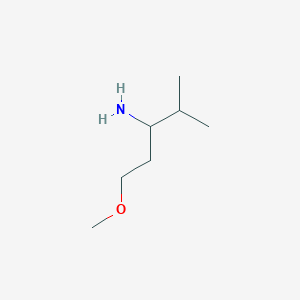
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![2-methyl-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2806804.png)
